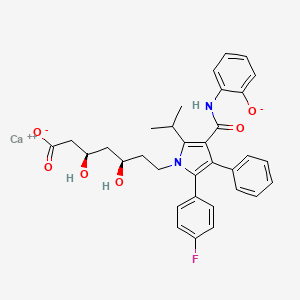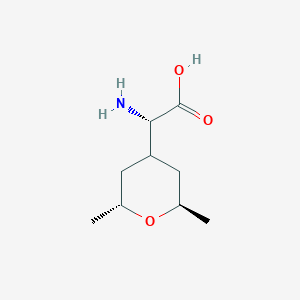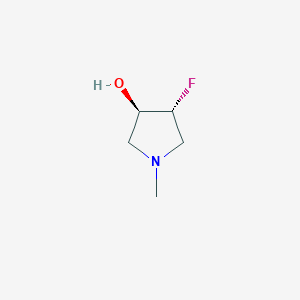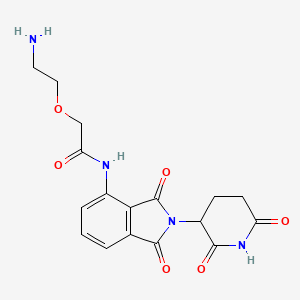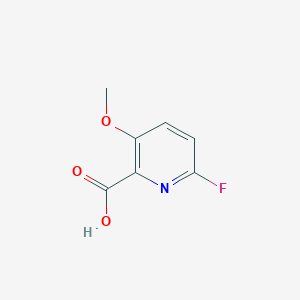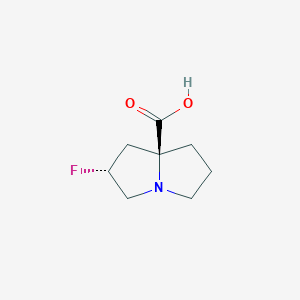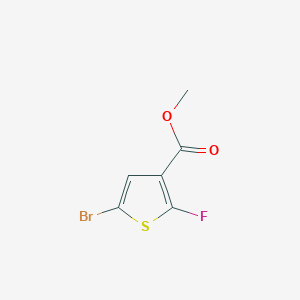
Methyl 5-bromo-2-fluorothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is a fascinating chemical compound used in various scientific research fields. It is known for its unique properties, making it valuable for diverse applications, ranging from pharmaceutical synthesis to material science investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluorothiophene-3-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of methyl thioglycolate with brominated and fluorinated acinnamates in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is used in several scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the modulation of biological pathways through its functional groups. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-3-fluorothiophene-2-carboxylate
- Methyl 5-chloro-2-fluorothiophene-3-carboxylate
- Methyl 5-iodo-2-fluorothiophene-3-carboxylate
Uniqueness
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the thiophene ring enhances its reactivity and makes it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C6H4BrFO2S |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
methyl 5-bromo-2-fluorothiophene-3-carboxylate |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |
InChI-Schlüssel |
WQQPRAVKVYSGSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



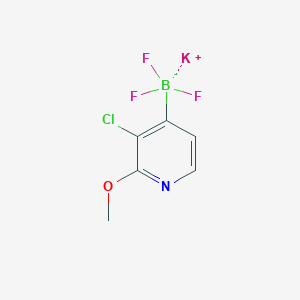

![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)

